molecular formula C14H11FO2 B7813504 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B7813504
M. Wt: 230.23 g/mol
InChI Key: DEAVYYJINQCYKI-UHFFFAOYSA-N
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Description

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 885964-91-0) is a biphenyl derivative featuring a fluorine atom at the 3' position, a methoxy group at the 4' position, and an aldehyde functional group at the 3 position of the biphenyl scaffold . Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely employed for constructing biaryl systems . The aldehyde group at the 3 position renders it reactive toward nucleophilic additions, making it a versatile intermediate in medicinal chemistry for synthesizing thiosemicarbazones, thiazoles, and other heterocyclic derivatives .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14-6-5-12(8-13(14)15)11-4-2-3-10(7-11)9-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAVYYJINQCYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves several steps. One common method starts with 3,4-difluorobromobenzene as the initial raw material. This compound reacts with sodium methoxide to form an intermediate, which then undergoes a Grignard reaction with magnesium in the presence of N,N-dimethylformamide to yield the desired aldehyde . This method is noted for its high yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents:

Reagent/ConditionsProductYieldSource
KMnO₄ in acidic aqueous solution3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid85–92%
CrO₃ in H₂SO₄ (Jones reagent)Same as above78%

Mechanistically, the aldehyde is converted to a geminal diol intermediate before further oxidation to the carboxylic acid. The electron-withdrawing fluoro group slightly retards oxidation compared to non-fluorinated analogs .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

ReagentConditionsProductYieldSource
NaBH₄EtOH, 0°C → RT3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-methanol95%
LiAlH₄THF, refluxSame as above98%

Steric hindrance from the biphenyl system marginally slows reduction kinetics compared to simpler aldehydes.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with nitrogen- and oxygen-based nucleophiles:

Reaction PartnerConditionsProductYieldSource
Hydroxylamine (NH₂OH)EtOH, RT, 12hCorresponding oxime89%
Hydrazine (NH₂NH₂)MeOH, reflux, 6hHydrazone82%
Grignard ReagentsTHF, −78°C → RTSecondary alcohols70–85%

The methoxy group’s electron-donating effect enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attack .

Cross-Coupling Reactions

The biphenyl scaffold participates in palladium-catalyzed couplings. While direct C–H activation is limited by steric hindrance, pre-functionalized derivatives show reactivity:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives65–75%
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°CAminated biphenyls60%

The fluorine substituent directs regioselectivity in coupling reactions, favoring para positions relative to itself .

Condensation Reactions

The aldehyde forms Schiff bases and related compounds with amines:

AmineConditionsProductYieldSource
AnilineAcOH catalyst, tolueneN-(biphenyl)benzylideneamine88%
EthylenediamineEtOH, RTBis-Schiff base76%

Electrophilic Aromatic Substitution

The biphenyl ring undergoes substitution, with directing effects from substituents:

ReactionConditionsMajor ProductYieldSource
NitrationHNO₃/H₂SO₄, 0°CMeta-nitro derivative68%
SulfonationH₂SO₄, 150°CPara-sulfo derivative55%

The methoxy group strongly directs electrophiles to the para position, while fluorine exerts weaker meta-directing effects .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes Norrish Type I cleavage:

ConditionsProductYieldSource
CH₂Cl₂, N₂ atmosphereFluoro-methoxybenzaldehyde + biphenyl radical40%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that biphenyl derivatives, including 3'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, exhibit promising anticancer properties. Studies have shown that modifications in the biphenyl structure can enhance selectivity against cancer cells. For instance, a study highlighted the effectiveness of certain biphenyl derivatives as selective inhibitors of monoacylglycerol lipase (MAGL), which is implicated in cancer progression and pain management .

Drug Development
The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. Its unique functional groups facilitate the development of new drugs targeting specific biological pathways. For example, research has focused on using such compounds to create allosteric modulators for dopamine receptors, which could lead to advancements in treating neuropsychiatric disorders .

Chemical Synthesis

Synthetic Intermediates
this compound is utilized as a precursor in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it a valuable building block in organic synthesis .

Reactions and Mechanisms
The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, depending on the reagents used. For example, using potassium permanganate can oxidize the aldehyde group to a carboxylic acid, while sodium borohydride can reduce it to an alcohol. These transformations are crucial for developing new materials with tailored properties.

Material Science

Polymer Chemistry
In material science, derivatives of biphenyl compounds are often explored for their potential in creating high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the biphenyl structure .

Case Studies

Study Focus Findings
Anticancer Properties Investigated biphenyl derivatives for anticancer activityIdentified selective inhibitors of MAGL with significant activity against cancer cells
Dopamine Receptor Modulation Developed allosteric modulators for dopamine receptorsEnhanced locomotor activity in animal models using synthesized derivatives
Synthesis Methodologies Explored various synthetic routes for biphenyl compoundsEstablished efficient methods for producing functionalized biphenyls through cross-coupling reactions

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of enzyme-catalyzed reactions, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde are compared below with five analogous biphenyl aldehydes (Table 1).

Table 1: Comparative Analysis of Biphenyl Aldehyde Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (Typical) Biological Relevance
This compound 3'-F, 4'-OCH₃, 3-CHO 230.24 High reactivity for heterocycle formation 70–85% Antiviral/anticancer scaffolds
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 118350-17-7) 4'-OCH₃, 3-CHO 212.24 Electron-rich aromatic system 87–98% Intermediate for HIV-1 RT inhibitors
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS: 1962207-81-3) 2-Cl, 3',4'-F, 4-CHO 252.64 Enhanced electrophilicity due to Cl/F N/A Potential kinase inhibitor
4'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde 4'-F, 3'-OCF₃, 4-CHO 292.21 Strong electron-withdrawing effects N/A Agrochemical applications
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde (CAS: 100980-82-3) 4'-OH, 3-CHO 198.21 Hydrogen-bonding capability N/A Antioxidant/prodrug synthesis
3'-Methylbiphenyl-4-carbaldehyde (CAS: 1747-60-0) 3'-CH₃, 4-CHO 196.24 Steric hindrance from methyl group 24–60% Low-yield intermediate

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The 4'-methoxy group in this compound donates electrons via resonance, stabilizing the biphenyl system. In contrast, 4'-fluoro and 3'-trifluoromethoxy groups (e.g., in 4'-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde) withdraw electrons, increasing electrophilicity at the aldehyde position .
    • The 3'-fluoro substituent in the target compound balances electron withdrawal without extreme deactivation, enabling efficient Suzuki coupling (70–85% yields) compared to brominated analogs (e.g., 2′-bromo-4-methoxy-[1,1′-biphenyl]-3-carbaldehyde: <24% yield) .

Reactivity and Functionalization

  • Aldehyde Reactivity :
    • The aldehyde group in this compound reacts efficiently with thiosemicarbazide to form thiosemicarbazones (yields >80%), a precursor for thiazole-based HIV-1 inhibitors .
    • In contrast, 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde forms hydrogen bonds that may limit nucleophilic attack at the aldehyde, reducing its utility in certain reactions .

Biological Activity

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

This compound features a biphenyl backbone with a fluoro group at the 3' position, a methoxy group at the 4' position, and an aldehyde functional group at the 3-position. This specific arrangement enhances its reactivity and solubility, making it a valuable building block for various organic syntheses and medicinal applications.

Table 1: Structural Characteristics

FeatureDescription
Biphenyl Backbone Present
Fluoro Group Located at the 3' position
Methoxy Group Located at the 4' position
Aldehyde Group Located at the 3-position

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction , which allows for efficient cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. This technique is favored for its high yields and purity under optimized conditions.

Synthesis Steps

  • Preparation of Aryl Halide : Synthesize the appropriate aryl halide.
  • Formation of Aryl Boronic Acid : Prepare an aryl boronic acid derivative.
  • Coupling Reaction : Conduct the Suzuki-Miyaura reaction to form the biphenyl structure.
  • Oxidation : Convert the intermediate to the final aldehyde product.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that derivatives with similar functional groups can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation .

Antioxidant Properties

The aldehyde functionality may enhance antioxidant activity by interacting with reactive oxygen species (ROS). Compounds with aldehyde groups have been observed to scavenge free radicals and reduce oxidative stress in cellular models .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Receptor Modulation : Similar compounds have been shown to act as allosteric modulators for various receptors, enhancing or inhibiting their activity .
  • Inhibition of Inflammatory Pathways : Some derivatives demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators .

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the effects of a structurally related compound on cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an antitumor agent .

Study on Antioxidative Effects

In another study focusing on oxidative stress, researchers demonstrated that derivatives of biphenyl carbaldehydes significantly reduced malondialdehyde (MDA) levels in treated cells compared to controls. This reduction correlates with enhanced cellular protection against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzaldehyde (e.g., 3-bromo-4-fluorobenzaldehyde) and a substituted phenylboronic acid (e.g., 3-methoxy-4-fluorophenylboronic acid). Key steps include:

  • Use of Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent system like toluene/ethanol/water .
  • Post-coupling oxidation or functional group interconversion to introduce the aldehyde moiety.
    • Critical Parameters : Reaction temperature (80–110°C), ligand choice (e.g., dppf enhances regioselectivity), and stoichiometric ratios (boronic acid:halide ≈ 1.2:1) .

Q. How should researchers characterize this compound to confirm purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm biphenyl connectivity and substituent positions. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while methoxy and fluorine substituents influence aromatic splitting patterns .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₁₄H₁₁FO₂ requires m/z 230.0743) .

Q. What safety precautions are essential when handling this compound?

  • Safety Protocol :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact risks) .
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store under inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for improved yield in Suzuki-Miyaura coupling?

  • Experimental Design :

  • Ligand Screening : Test bidentate ligands (e.g., dppf, XPhos) to enhance Pd catalyst stability and turnover .
  • Solvent Optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents; the latter often improves coupling efficiency .
  • Base Selection : Evaluate bases like K₃PO₄ (enhances boronic acid activation) vs. Cs₂CO₃ (better solubility in biphasic systems) .
    • Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables (e.g., temperature × ligand).

Q. What strategies address contradictions in reported reaction yields for analogous biphenyl aldehydes?

  • Case Study : If yields vary (e.g., 60% vs. 85% for similar substrates ):

  • Replicate conditions precisely (e.g., degassing solvents to remove O₂, which deactivates Pd).
  • Analyze byproduct formation via LC-MS to identify competing pathways (e.g., proto-deboronation or homocoupling).
  • Adjust stoichiometry of boronic acid (excess ≤1.5×) to minimize side reactions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with substituents at the 3' or 4' positions (e.g., replacing –OCH₃ with –CN or –NO₂) to probe electronic effects .
  • Biological Assays : Test derivatives against target proteins (e.g., AKR1C3 in prostate cancer or HIV RT inhibition ).
  • Computational Modeling : Use DFT calculations to correlate substituent effects with binding affinity (e.g., electrostatic potential maps) .

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